Cas no 1195251-29-6 (8-Chloroimidazo1,2-apyridine)

8-Chloroimidazo1,2-apyridine 化学的及び物理的性質
名前と識別子
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- 8-Chloroimidazo[1,2-a]pyridine
- 1195251-29-6
- SCHEMBL1507164
- MFCD16658689
- DB-360017
- SY039886
- Imidazo[1,2-a]pyridine, 8-chloro-
- CS-0132116
- VXB25129
- AS-36189
- AKOS022176941
- 8-Chloroimidazo1,2-apyridine
-
- MDL: MFCD16658689
- インチ: InChI=1S/C7H5ClN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H
- InChIKey: WKYIRKGCPLREEY-UHFFFAOYSA-N
- SMILES: C1=CN2C=CN=C2C(=C1)Cl
計算された属性
- 精确分子量: 152.0141259g/mol
- 同位素质量: 152.0141259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 17.3Ų
8-Chloroimidazo1,2-apyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM150868-25g |
8-chloroimidazo[1,2-a]pyridine |
1195251-29-6 | 95%+ | 25g |
$*** | 2023-04-03 | |
TRC | C382943-500mg |
8-Chloroimidazo[1,2-a]pyridine |
1195251-29-6 | 500mg |
$ 340.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BN107-200mg |
8-Chloroimidazo1,2-apyridine |
1195251-29-6 | 97% | 200mg |
66.0CNY | 2021-07-14 | |
Apollo Scientific | OR942577-1g |
8-Chloroimidazo[1,2-a]pyridine |
1195251-29-6 | 0.96 | 1g |
£17.00 | 2025-03-21 | |
abcr | AB452202-1 g |
8-Chloroimidazo[1,2-a]pyridine; . |
1195251-29-6 | 1g |
€104.20 | 2023-07-18 | ||
abcr | AB452202-25 g |
8-Chloroimidazo[1,2-a]pyridine; . |
1195251-29-6 | 25g |
€563.20 | 2023-07-18 | ||
TRC | C382943-50mg |
8-Chloroimidazo[1,2-a]pyridine |
1195251-29-6 | 50mg |
$ 70.00 | 2022-06-06 | ||
Alichem | A029183654-100g |
8-Chloroimidazo[1,2-a]pyridine |
1195251-29-6 | 95% | 100g |
$1591.92 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BN107-1g |
8-Chloroimidazo1,2-apyridine |
1195251-29-6 | 97% | 1g |
216.0CNY | 2021-07-14 | |
Alichem | A029183654-500g |
8-Chloroimidazo[1,2-a]pyridine |
1195251-29-6 | 95% | 500g |
$4736.90 | 2023-09-04 |
8-Chloroimidazo1,2-apyridine 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
8-Chloroimidazo1,2-apyridineに関する追加情報
Comprehensive Overview of 8-Chloroimidazo[1,2-a]pyridine (CAS No. 1195251-29-6): Properties, Applications, and Research Insights
8-Chloroimidazo[1,2-a]pyridine (CAS No. 1195251-29-6) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. The compound belongs to the imidazopyridine family, a class of molecules known for their diverse biological activities. With the increasing demand for novel drug candidates and functional materials, 8-Chloroimidazo[1,2-a]pyridine has emerged as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The molecular structure of 8-Chloroimidazo[1,2-a]pyridine features a fused bicyclic system comprising an imidazole ring and a pyridine ring, with a chlorine substituent at the 8-position. This structural motif enhances its reactivity and binding affinity, making it a valuable scaffold in medicinal chemistry. Researchers have explored its potential in targeting G-protein-coupled receptors (GPCRs) and enzyme modulation, aligning with current trends in precision medicine and personalized therapeutics. Recent studies highlight its role in the design of anti-inflammatory and neuroprotective compounds, addressing global health challenges such as neurodegenerative diseases.
In the context of green chemistry and sustainable synthesis, 8-Chloroimidazo[1,2-a]pyridine has been investigated for its compatibility with catalytic methods and solvent-free reactions. This aligns with the growing emphasis on eco-friendly synthesis and waste reduction in industrial applications. Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize its purity and stability, ensuring compliance with Good Manufacturing Practices (GMP).
The compound’s versatility extends to material science, where its electron-rich aromatic system contributes to the development of organic semiconductors and luminescent materials. With the rise of flexible electronics and optoelectronic devices, 8-Chloroimidazo[1,2-a]pyridine derivatives are being explored for their charge-transport properties and photophysical behavior. This interdisciplinary relevance underscores its importance in both life sciences and advanced technology sectors.
Frequently asked questions about 8-Chloroimidazo[1,2-a]pyridine include its synthetic routes, scalability, and safety profile. While it is not classified as a hazardous substance under major regulatory frameworks, proper handling protocols are recommended to mitigate risks associated with fine powders or organic solvents used in its processing. The compound’s patent landscape reflects its commercial potential, with several applications filed in drug discovery and crop protection.
In summary, 8-Chloroimidazo[1,2-a]pyridine (CAS No. 1195251-29-6) represents a multifaceted building block with broad utility across scientific disciplines. Its integration into high-throughput screening libraries and combinatorial chemistry platforms further solidifies its role in modern research. As the scientific community continues to explore structure-activity relationships (SAR) and novel derivatives, this compound is poised to remain at the forefront of innovation in bioactive molecule design.
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